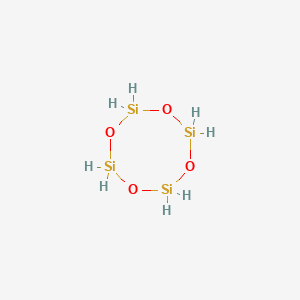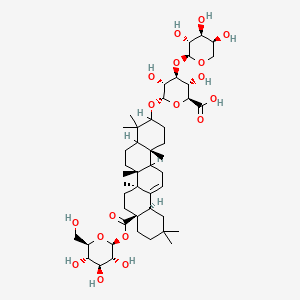
Aranciamycin
Overview
Description
Aranciamycin is an anthracycline-type antibiotic produced by the bacterium Streptomyces echinatus. It is characterized by its aglycone aranciamycinone and the sugar 2-O-methyl-L-rhamnose. This compound exhibits weak antitumor activity and is closely related to steffimycin B .
Mechanism of Action
Target of Action
Aranciamycin primarily targets bacterial cells and tumor cells . It exhibits collagenase inhibitory activity, which can inhibit DNA synthesis in tumor cells . It also displays potent bacteriostatic effects against Streptococcus agalactiae .
Mode of Action
This compound interacts with its targets by binding to the bacterial or tumor cell DNA, inhibiting the process of DNA replication and thereby preventing cell proliferation . This interaction leads to the death of the targeted cells, contributing to its antibacterial and antitumor effects .
Biochemical Pathways
It is known that the compound interferes with dna synthesis in tumor cells, which is a crucial process in cell replication . This interference disrupts the normal cell cycle, leading to cell death .
Pharmacokinetics
It is known that the compound is produced by streptomyces species and can be isolated from these bacteria for use .
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation, leading to cell death . This is achieved through the disruption of DNA synthesis in the targeted cells . In the case of bacterial cells, this results in a bacteriostatic effect, while in tumor cells, it can lead to antitumor effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production levels of this compound can vary up to eightfold depending on the location of the gene cluster within the chromosome of the producing Streptomyces species . Furthermore, the compound was originally isolated from marine-derived Streptomyces species, suggesting that the marine environment may play a role in its production .
Biochemical Analysis
Biochemical Properties
Aranciamycin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to inhibit the activity of collagenase, an enzyme that breaks down collagen, by binding to its active site . This inhibition is significant in preventing the degradation of extracellular matrix components, which is a critical factor in tumor metastasis. Additionally, this compound interacts with DNA topoisomerase II, an enzyme involved in DNA replication and repair, thereby interfering with the replication process of rapidly dividing cells .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis by causing DNA damage and inhibiting DNA repair mechanisms . This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance, this compound has been shown to upregulate the expression of p53, a tumor suppressor protein, leading to cell cycle arrest and programmed cell death . Furthermore, it impacts cellular metabolism by disrupting mitochondrial function, leading to decreased ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to DNA and inhibition of topoisomerase II. By intercalating into the DNA helix, this compound prevents the unwinding of DNA necessary for replication and transcription . This intercalation also induces the formation of DNA double-strand breaks, triggering cell death pathways. Additionally, this compound’s interaction with topoisomerase II stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to the accumulation of DNA breaks . These molecular interactions are critical for its antitumor activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. Studies have shown that this compound remains stable under specific conditions but can degrade when exposed to light and high temperatures . Over time, its efficacy in inducing cell death may decrease due to degradation. Long-term studies in vitro have demonstrated that continuous exposure to this compound can lead to the development of resistance in some cell lines, necessitating combination therapies to maintain its effectiveness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits significant antitumor activity with minimal toxicity . At higher doses, this compound can cause severe toxic effects, including cardiotoxicity and myelosuppression . These adverse effects are dose-dependent and highlight the importance of optimizing dosage to balance efficacy and safety. Threshold effects have been observed, where doses below a certain level are ineffective, while doses above this threshold can lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biosynthesis and degradation. The biosynthetic gene cluster responsible for this compound production in Streptomyces echinatus includes genes encoding polyketide synthases and glycosyltransferases . These enzymes facilitate the assembly of the anthracycline core and the addition of sugar moieties, respectively. In terms of degradation, this compound is metabolized by liver enzymes, leading to the formation of inactive metabolites that are excreted from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to interact with transport proteins such as P-glycoprotein, which can pump the compound out of cells, contributing to drug resistance . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . Its accumulation in specific tissues, particularly the heart, is a concern due to its cardiotoxic effects .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity. It primarily localizes to the nucleus, where it intercalates into DNA and exerts its cytotoxic effects . Additionally, this compound can localize to mitochondria, disrupting mitochondrial function and contributing to its pro-apoptotic activity . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aranciamycin is typically produced through fermentation processes involving Streptomyces echinatus. The bacterium is cultured in a complex medium containing glucose, glycerol, oatmeal, soybean meal, yeast extract, Bacto Casamino acids, and calcium carbonate. The fermentation is carried out in a stirred tank fermentor with specific aeration and agitation conditions .
Industrial Production Methods: Industrial production of this compound involves batch fermentations in large-scale fermentors. The culture filtrate is processed using an Amberlite XAD-16 column, followed by elution with ethanol and concentration in vacuo .
Chemical Reactions Analysis
Types of Reactions: Aranciamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions include hydroxylated and methoxylated derivatives of this compound, which exhibit varying degrees of biological activity .
Scientific Research Applications
Aranciamycin has several scientific research applications:
Chemistry: It is used as a model compound for studying anthracycline antibiotics and their derivatives.
Biology: this compound is employed in research on bacterial secondary metabolites and their biosynthesis.
Comparison with Similar Compounds
- Doxorubicin
- Daunorubicin
- Steffimycin B
- Epirubicin
Aranciamycin’s distinct structural features and biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
72389-06-1 |
|---|---|
Molecular Formula |
C27H28O12 |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
(4R)-4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2,5,7-trihydroxy-3-methoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione |
InChI |
InChI=1S/C27H28O12/c1-9-17(29)21(33)23(36-3)26(38-9)39-22-16-12(24(34)27(2,35)25(22)37-4)8-11-15(20(16)32)19(31)14-10(18(11)30)6-5-7-13(14)28/h5-9,17,21-23,25-26,28-29,32-33,35H,1-4H3/t9?,17?,21?,22-,23?,25?,26?,27?/m1/s1 |
InChI Key |
PGCZNTNNZCKKFG-ZAQHMYNPSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)OC)O)O |
Isomeric SMILES |
CC1C(C(C(C(O1)O[C@H]2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)OC)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)OC)O)O |
Synonyms |
aranciamycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


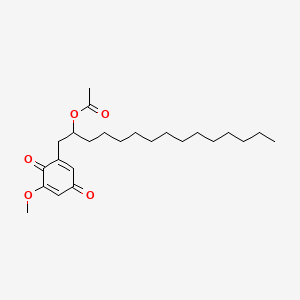

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-2,6-dimethyl-5-methylideneheptanethioate](/img/structure/B1207081.png)
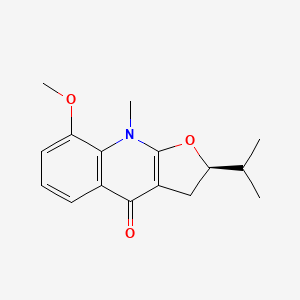
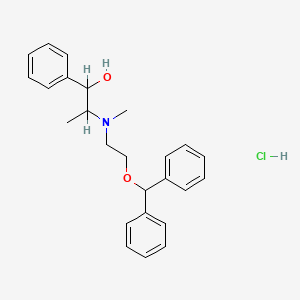
![N-cyclopropyl-4-[4-(3,4-dichlorophenyl)-2-(1-methylpiperidin-4-yl)-1-propyl-1H-imidazol-5-yl]pyrimidin-2-amine](/img/structure/B1207086.png)
![5-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-(5-hydroxy-3,3-dimethyl-5-oxo-pentanoyl)oxy-1-isopropenyl-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methoxy]-3,3-dimethyl-5-oxo-pentanoic acid](/img/structure/B1207092.png)
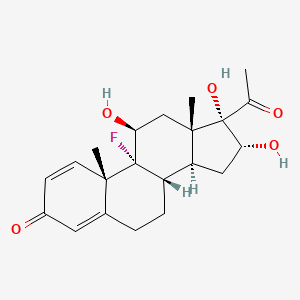
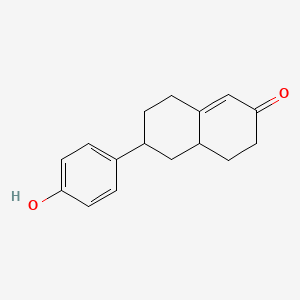

![3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1207098.png)
